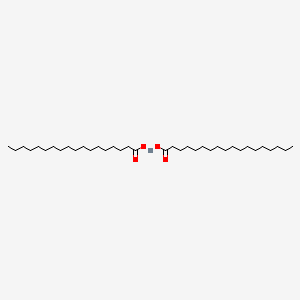
Mercuric stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercuric stearate, also known as mercury(II) stearate, is a metal-organic compound formed by the reaction of mercury and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀HgO₄, and it appears as a yellow waxy substance . This compound is highly toxic and poses significant health risks upon inhalation, ingestion, or skin absorption .
準備方法
Mercuric stearate can be synthesized through several methods:
Exchange Reaction: One common method involves an exchange reaction between sodium stearate and mercury dichloride.
Heating Method: Another method includes heating mercuric oxide with stearic acid.
These methods are typically conducted under controlled laboratory conditions to ensure the purity and stability of the final product.
化学反応の分析
Mercuric stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide (HgO) under specific conditions.
Reduction: It can be reduced to elemental mercury (Hg) using reducing agents such as hydrogen gas or metals like zinc.
Substitution: This compound can participate in substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mercuric stearate has several applications in scientific research and industry:
作用機序
The mechanism of action of mercuric stearate involves the interaction of mercuric ions with cellular components. Mercuric ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity . This binding can inhibit enzymes involved in critical cellular processes, such as energy production and detoxification .
類似化合物との比較
Mercuric stearate can be compared to other mercuric compounds, such as:
Mercuric chloride (HgCl₂): A highly toxic compound used in various industrial applications.
Mercuric oxide (HgO): Used in the production of other mercury compounds and as an electrode material.
Mercuric sulfide (HgS): Used as a pigment in paints and plastics.
This compound is unique due to its specific structure and properties as a metallic soap, which distinguishes it from other mercuric compounds.
特性
CAS番号 |
645-99-8 |
|---|---|
分子式 |
C36H70HgO4 |
分子量 |
767.5 g/mol |
IUPAC名 |
mercury(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
RRFMRVBJWLMSAB-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
Key on ui other cas no. |
645-99-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















